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Abstract
This technical guide provides a comprehensive overview of Methyl 3-Deoxy-D-arabino-
heptulopyranoside-7-Phosphate, a derivative of the crucial metabolic intermediate 3-Deoxy-

D-arabino-heptulosonic acid 7-phosphate (DAHP). While detailed experimental data for the

methylated compound is limited in publicly accessible literature, this document compiles

available information on its chemical structure and properties. To provide a thorough context for

its potential applications, particularly in drug development, this guide also delves into the well-

characterized role of its parent compound, DAHP, in the shikimate pathway—a vital metabolic

route in microorganisms and plants, and a validated target for antimicrobial and herbicide

development. This guide also presents a theoretical synthesis protocol and discusses the

potential biological significance of the methyl glycoside modification.
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Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a phosphorylated

carbohydrate that is structurally related to 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate

(DAHP). DAHP is the first committed intermediate in the shikimate pathway, a seven-step

metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine,

tyrosine, and tryptophan) and other essential aromatic compounds in bacteria, archaea, fungi,

and plants.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive

targets for the development of non-toxic antimicrobial agents and herbicides.[4]

The methylation of the anomeric hydroxyl group to form a methyl pyranoside suggests its

potential use as a chemical probe or a more stable analog of DAHP for studying the enzymes

of the shikimate pathway. This guide aims to consolidate the known information on Methyl 3-
Deoxy-D-arabino-heptulopyranoside-7-Phosphate and to provide a foundational

understanding based on the extensive research conducted on its parent molecule, DAHP.

Chemical Structure and Properties
The precise, experimentally determined three-dimensional structure and detailed

physicochemical properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate
are not widely reported. However, based on its chemical name and the known structure of

DAHP, its chemical structure can be confidently inferred.

Table 1: Chemical and Physical Properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-
7-Phosphate and its Parent Compound, DAHP.
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Property
Methyl 3-Deoxy-D-arabino-
heptulopyranoside-7-
Phosphate

3-Deoxy-D-arabino-
heptulosonic acid 7-
phosphate (DAHP)

CAS Number 91382-81-9 2627-73-8[1][5]

Molecular Formula C₈H₁₅O₁₀P C₇H₁₃O₁₀P[1][5]

Molecular Weight 302.17 g/mol 288.145 g/mol [1][5]

Canonical SMILES Not available
C(C(C(C(COP(=O)

(O)O)O)O)O)C(=O)C(=O)O[1]

Physical State Not specified (likely a solid) Solid[1]

Solubility
Not specified (likely soluble in

water)
Soluble in water

Melting Point Not available Not available

Boiling Point Not available Not available

Note: The properties for Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate are

based on information from chemical suppliers, as detailed experimental characterization is not

readily available in the literature. Properties for DAHP are well-documented.

The Shikimate Pathway and the Role of DAHP
To understand the potential significance of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-
Phosphate, it is essential to comprehend the biological context of its parent compound, DAHP.

DAHP is synthesized through the condensation of phosphoenolpyruvate (PEP) and erythrose

4-phosphate (E4P), a reaction catalyzed by the enzyme DAHP synthase (DAHPS).[1][3] This is

the first and rate-limiting step of the shikimate pathway.

Phosphoenolpyruvate (PEP)

DAHP Synthase

Erythrose 4-Phosphate (E4P)

3-Deoxy-D-arabino-
heptulosonate-7-phosphate (DAHP) DHQ Synthase 3-Dehydroquinate (DHQ) Further steps of the

Shikimate Pathway Chorismate Aromatic Amino Acids
(Trp, Phe, Tyr)
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Caption: The initial steps of the Shikimate Pathway.

The subsequent steps involve the conversion of DAHP to 3-dehydroquinate (DHQ) by DHQ

synthase, and then through a series of enzymatic reactions to chorismate, the common

precursor for the three aromatic amino acids.[1]

Experimental Protocols
Due to the lack of specific published research on Methyl 3-Deoxy-D-arabino-
heptulopyranoside-7-Phosphate, detailed, validated experimental protocols for its synthesis

and analysis are not available. However, a theoretical synthesis protocol can be proposed

based on established organic chemistry principles.

Theoretical Synthesis of Methyl 3-Deoxy-D-arabino-
heptulopyranoside-7-Phosphate
The synthesis of the target molecule would likely involve a multi-step process starting from a

suitable precursor, such as 2-deoxy-D-glucose, as has been described for the synthesis of

DAHP.[6] A plausible synthetic route is outlined below. It is crucial to note that this is a

hypothetical pathway and would require experimental optimization.
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Caption: A plausible synthetic workflow for the target compound.
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Step 1: Chain Elongation. Starting with 2-deoxy-D-glucose, a Kiliani-Fischer synthesis or a

similar chain elongation method could be employed to introduce a seventh carbon atom.

Step 2: Methyl Glycoside Formation. The resulting heptose would be treated with methanol

under acidic conditions (e.g., HCl in methanol) to form the methyl pyranoside. This reaction

typically yields a mixture of anomers (α and β) which may require separation.

Step 3: Protection of Hydroxyl Groups. To selectively phosphorylate the primary hydroxyl group

at C7, the other secondary hydroxyl groups would need to be protected. This is commonly

achieved using protecting groups such as acetyl or benzyl ethers.

Step 4: Selective Deprotection (if necessary). If a protecting group strategy is used that also

protects the primary hydroxyl, a selective deprotection step would be required.

Step 5: Phosphorylation. The free primary hydroxyl group at C7 would then be phosphorylated

using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) in the

presence of a base, or a phosphoramidite-based method.

Step 6: Deprotection. Finally, the protecting groups on the secondary hydroxyls would be

removed to yield the final product.

Purification and Characterization: Purification at each step would likely involve column

chromatography. The final product would be characterized by nuclear magnetic resonance

(NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS) to confirm its structure and

purity.

Potential Biological Role and Applications
While the specific biological functions of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-
Phosphate have not been detailed in the literature, its structural similarity to DAHP suggests

several potential applications in research and drug development.

Enzyme Inhibition Studies: The methyl glycoside may act as a competitive inhibitor of DAHP

synthase or other enzymes in the shikimate pathway. The stability of the glycosidic bond

compared to the open-chain form of DAHP might lead to different binding kinetics and

inhibitory profiles.
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Chemical Probe: As a stable analog of DAHP, it could be used as a chemical probe to study

the active site of DAHP synthase and other related enzymes. It could also be used in the

development of assays for these enzymes.

Drug Development Lead: The shikimate pathway is a validated target for drug development.

Modifications to the core DAHP structure, such as the introduction of a methyl glycoside,

could be a starting point for the design of novel inhibitors with improved pharmacological

properties, such as increased cell permeability or metabolic stability.

Glycobiology Research: As indicated by some suppliers, this compound is used in

glycobiology research.[7] This broad classification suggests it may be used in studies related

to carbohydrate chemistry, enzyme-carbohydrate interactions, or as a reference standard.

Conclusion and Future Directions
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a compound of interest due

to its close structural relationship to DAHP, a key player in the essential shikimate pathway.

While there is a notable lack of detailed experimental data on the methylated derivative, this

guide provides a comprehensive overview of its known properties and its likely chemical and

biological context.

Future research should focus on the experimental validation of its synthesis, the thorough

characterization of its physicochemical properties, and the investigation of its biological activity.

In particular, studies on its interaction with DAHP synthase and other enzymes of the shikimate

pathway would be invaluable for assessing its potential as a tool for research and as a lead

compound in drug discovery efforts targeting this important metabolic route. The development

of a robust and scalable synthetic protocol would be the first critical step in enabling these

future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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